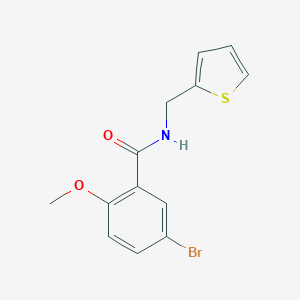

![molecular formula C18H21NO3 B267193 N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B267193.png)

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide, also known as VU0650786, is a small molecule that has been developed as a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4). The M4 receptor is a G protein-coupled receptor that is widely expressed in the central nervous system and is involved in the regulation of dopamine release, which makes it a potential target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

Mechanism of Action

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide acts as a PAM of the M4 receptor, which means that it enhances the activity of the receptor in response to the endogenous ligand acetylcholine. The M4 receptor is primarily located in the striatum and the prefrontal cortex, where it regulates the release of dopamine and glutamate, respectively. By modulating the activity of the M4 receptor, N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide can improve the balance between dopamine and glutamate signaling, which is disrupted in neuropsychiatric disorders such as schizophrenia.

Biochemical and Physiological Effects:

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide has been shown to increase the activity of M4 receptors in the prefrontal cortex and striatum, leading to enhanced dopamine and glutamate release, respectively. This effect is thought to underlie the cognitive and behavioral improvements observed in preclinical models of neuropsychiatric disorders. In addition, N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide has been found to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life, which makes it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide is its selectivity for the M4 receptor, which reduces the risk of off-target effects and improves the specificity of its pharmacological action. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing and reduces the need for frequent administration. However, one limitation of N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide is its relatively low potency, which may limit its efficacy in clinical settings. In addition, further studies are needed to determine the optimal dosing regimen and potential side effects of N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide.

Future Directions

For the development of N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide include the evaluation of its efficacy in clinical trials for the treatment of cognitive deficits associated with neuropsychiatric disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological action and to identify potential biomarkers of treatment response. Finally, the development of more potent and selective M4 PAMs may provide additional therapeutic options for the treatment of neuropsychiatric disorders.

Synthesis Methods

The synthesis of N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide involves a multistep process that starts with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(2-ethoxyethoxy)aniline in the presence of a base to yield the amide product, which is subsequently purified by column chromatography. The final compound is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide has been extensively studied in preclinical models of neuropsychiatric disorders, where it has been shown to improve cognitive function and reduce psychotic-like behaviors. In particular, N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide has been found to enhance the activity of the prefrontal cortex, a brain region that is critical for executive function and working memory. These findings suggest that N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide may have therapeutic potential for the treatment of cognitive deficits associated with schizophrenia and other neuropsychiatric disorders.

properties

Product Name |

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide |

InChI |

InChI=1S/C18H21NO3/c1-3-21-12-13-22-16-10-8-15(9-11-16)19-18(20)17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,19,20) |

InChI Key |

XXKAFHADXSUKJY-UHFFFAOYSA-N |

SMILES |

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-phenylpropoxy)phenyl]cyclopropanecarboxamide](/img/structure/B267113.png)

![N-isopropyl-3-[(4-isopropylbenzoyl)amino]benzamide](/img/structure/B267115.png)

![N,N-diethyl-3-[(4-isopropylbenzoyl)amino]benzamide](/img/structure/B267116.png)

![4-isopropyl-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B267117.png)

![2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide](/img/structure/B267119.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide](/img/structure/B267120.png)

![N-ethyl-2-[(4-isopropylbenzoyl)amino]benzamide](/img/structure/B267121.png)

![2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B267122.png)

![2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267125.png)

![2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267126.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-chlorobenzamide](/img/structure/B267127.png)

![3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267129.png)

![3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267131.png)